Product packaging for 3-Bromo-1,9-dihydropyrene(Cat. No.:)

3-Bromo-1,9-dihydropyrene

Cat. No.: B13091767
M. Wt: 283.16 g/mol
InChI Key: VLFYFQYOFHJTKI-UHFFFAOYSA-N
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Description

3-Bromo-1,9-dihydropyrene is a specialized dihydropyrene derivative designed for advanced chemical synthesis and materials science research. This compound serves as a versatile building block for constructing complex polycyclic aromatic architectures. Dihydropyrenes are valuable precursors in the synthesis of substituted pyrenes, which are core structures in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and field-effect transistors . The bromine substituent at the 3-position provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, allowing researchers to tailor the compound's properties for specific applications in supramolecular chemistry and photophysical studies . Pyrene and its derivatives are particularly valued for their extended rigid structure, exceptional fluorescence properties, and ability to participate in π-stacking interactions . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the relevant safety data sheet and handle the material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11Br B13091767 3-Bromo-1,9-dihydropyrene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11Br

Molecular Weight

283.16 g/mol

IUPAC Name

3-bromo-1,9-dihydropyrene

InChI

InChI=1S/C16H11Br/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-3,5-6,8-9H,4,7H2

InChI Key

VLFYFQYOFHJTKI-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=C3C1=CCC4=CC=CC(=C43)C=C2)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 1,9 Dihydropyrene and Analogues

Direct Bromination Approaches

Direct bromination methods focus on introducing a bromine atom onto a pre-existing dihydropyrene (B12800588) or a related reduced pyrene (B120774) scaffold. The success of these approaches hinges on controlling the inherent reactivity of the polycyclic aromatic hydrocarbon (PAH) to favor the desired isomer.

Electrophilic Bromination of Dihydropyrene Scaffolds

The direct electrophilic aromatic substitution of pyrene itself typically occurs at the electron-rich 1, 3, 6, and 8 positions (the K-region) nih.gov. To access other positions, such as the 2- and 7-positions, an indirect strategy involving the reduction of the pyrene core is employed. The hydrogenation of pyrene to 4,5,9,10-tetrahydropyrene (B1329359) (THPy) effectively alters the electronic properties of the scaffold, directing subsequent electrophilic attack to the 2- and 7-positions.

A recent comprehensive study on bromopyrene synthesis provides optimized conditions for the bromination of the 4,5,9,10-tetrahydropyrene intermediate. This reaction serves as a prime example of electrophilic bromination on a reduced pyrene scaffold to generate precursors for less accessible pyrene isomers. Subsequent re-aromatization of the brominated tetrahydropyrene delivers the final substituted pyrene product.

EntryReactantBrominating AgentCatalyst / SolventConditionsProductYield
14,5,9,10-TetrahydropyreneBromine (Br₂)Iron(III) chloride hydrate (B1144303) / WaterRoom Temp, Overnight2,7-Dibromo-4,5,9,10-tetrahydropyrene (B178296)99%

Table 1: Electrophilic Bromination of a Tetrahydropyrene Scaffold.

This high-yielding reaction demonstrates a powerful method for installing bromine atoms at the 2- and 7-positions, which are nucleophilic in the tetrahydropyrene scaffold. The resulting 2,7-dibromo-4,5,9,10-tetrahydropyrene can then be aromatized, for instance with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), to yield 2,7-dibromopyrene (B9692) nih.gov. This indirect approach circumvents the regioselectivity issues of direct pyrene bromination.

Palladium-Mediated Halogenation Strategies for Isomeric Control

Palladium-catalyzed C–H activation has emerged as a transformative tool for the regioselective functionalization of aromatic compounds. By employing a directing group (DG), the palladium catalyst can be guided to a specific C–H bond, typically in the ortho-position, enabling functionalization at sites that are electronically or sterically disfavored researchgate.net. While specific examples of this methodology on dihydropyrene scaffolds are not widely reported, the principles can be illustrated with closely related polycyclic aromatic hydrocarbons like naphthalene (B1677914).

Research on the regioselective halogenation of 1-naphthaldehydes demonstrates the power of this approach. The inherent reactivity of the naphthalene ring can be overridden by the choice of reaction conditions and the use of a transient directing group.

For instance, the palladium-catalyzed C–H halogenation of 1-naphthaldehyde (B104281) with N-bromosuccinimide (NBS) shows a preference for the C8-position (peri-position). However, by first forming an aromatic imine intermediate, which acts as a more effective directing group, the selectivity can be completely switched to the C2-position (ortho-position).

EntrySubstrateDirecting GroupPd-CatalystHalogen SourcePosition Selectivity
11-NaphthaldehydeAldehyde (-CHO)Pd(OAc)₂NBSC8 (peri)
21-Naphthaldehyde ImineImine (-CH=NR)Pd(OAc)₂NBSC2 (ortho)

Table 2: Isomeric Control in Pd-Catalyzed Halogenation of 1-Naphthaldehyde Derivatives.

This strategy of using a directing group to switch the regioselectivity of halogenation offers significant potential for the synthesis of specific isomers of bromo-dihydropyrenes. A strategically placed directing group on the dihydropyrene core could similarly guide a palladium catalyst to functionalize a desired C–H bond, providing access to isomers like 3-bromo-1,9-dihydropyrene that are not accessible through classical electrophilic substitution.

Precursor-Based Synthetic Routes

These methodologies involve the construction of the dihydropyrene ring system from acyclic or different cyclic precursors. This "bottom-up" approach allows for the incorporation of substituents at desired positions from the outset, offering excellent control over the final product's structure.

Valence Isomerization of Brominated [2.2]Metacyclophane-1,9-dienes

A fascinating and powerful route to dihydropyrenes involves the valence isomerization of [2.2]metacyclophane-1,9-dienes. These strained cyclophane precursors can undergo a [6π+6π] electrocyclization either thermally or photochemically to form the dihydropyrene core. This transformation is a reversible photochromic process, where the colorless cyclophanediene converts to the deeply colored dihydropyrene upon UV irradiation, and the reverse reaction can be triggered with visible light or heat nih.gov.

The synthesis of substituted [2.2]metacyclophane-1,9-dienes allows for the preparation of correspondingly substituted dihydropyrenes. For example, the synthesis of 8,16-dicyano-[2.2]metacyclophane-1,9-diene begins with 1,3-bis(bromomethyl)benzonitrile researchgate.netnih.gov. While this precursor is brominated, the final cyclophane in this specific study bears cyano groups. However, the synthetic logic can be extended to brominated analogues. A hypothetical brominated [2.2]metacyclophane-1,9-diene would be expected to isomerize to a dibromo-dihydropyrene.

The stability and subsequent reactivity of the resulting dihydropyrene are influenced by the substituents. Studies have shown that for dihydropyrenes bearing internal chloro or bromo groups, a plausible decomposition pathway involves heterolytic cleavage of the internal groups, leading to substituted pyrenes nih.gov. This highlights that the bromine substituent, introduced via the cyclophane precursor, not only defines the substitution pattern but also impacts the chemical properties of the target dihydropyrene.

Reductive Cyclization of Pyrene Derivatives

This strategy involves the partial reduction of the parent pyrene aromatic system to generate a dihydropyrene scaffold. The Birch reduction is a classic method for this transformation, converting aromatic compounds into 1,4-cyclohexadienes using an alkali metal in liquid ammonia (B1221849) with a proton source nih.govnih.govrsc.org.

Applying this to pyrene, the Birch reduction using lithium as the reductant yields the intermediate 4,5-dihydropyrene (B1614511) (DHPy) researchgate.net. This method effectively creates the dihydropyrene core structure from the readily available parent PAH.

An alternative precursor-based approach is to start with an already functionalized pyrene. For example, 1-bromopyrene (B33193), which can be synthesized in high yield via the direct bromination of pyrene, can serve as the precursor rsc.org. Subsequent reduction of 1-bromopyrene would be expected to yield a bromo-dihydropyrene. The regiochemistry of the reduction in substituted polycyclic aromatic compounds can be complex, but this method offers a direct pathway from a known brominated precursor to the target scaffold researchgate.net.

PrecursorMethodReagentsProduct Scaffold
PyreneBirch ReductionLi / NH₃, EtOH4,5-Dihydropyrene
1-BromopyreneReduction (Hypothetical)e.g., Birch ReductionBromo-dihydropyrene

Table 3: Reductive Routes to Dihydropyrene Scaffolds.

Multi-component Reactions for Dihydropyrene Derivative Synthesis

While classic multi-component reactions (MCRs) are less common for constructing large PAHs, cycloaddition reactions, particularly the Diels-Alder reaction, function as powerful multi-component strategies for building complex molecular frameworks nih.govresearchgate.net. The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile nih.govresearchgate.net. This approach can be used to construct parts of the pyrene skeleton, with substituents being carried into the product from the starting components.

A notable application of this strategy is the reaction of pyrene itself (acting as the diene at its 4,5-positions) with dienophiles like hexachlorocyclopentadiene. The resulting Diels-Alder adduct can be functionalized in ways not possible for pyrene itself. A subsequent retro-Diels-Alder reaction then releases the functionalized pyrene, providing access to isomers such as 4-bromopyrene (B44933) nih.gov.

Furthermore, pyrene-based diarynes have been synthesized and used as precursors in [4+2] Diels-Alder reactions with partners like tetracyclone to generate large, twisted polycyclic aromatic hydrocarbons. This demonstrates a sophisticated approach where key fragments of the final structure are brought together in a convergent manner. By carefully designing a brominated diene or dienophile, this strategy could be adapted to construct a brominated dihydropyrene precursor with precise control over the bromine atom's location.

Advanced Synthetic Techniques for Tailored Derivatives

The development of synthetic routes to dihydropyrene analogues with precise three-dimensional arrangements and functional group positioning is crucial for their application in materials science and molecular electronics. The following sections delve into the nuanced strategies of stereoselective and chemoenzymatic synthesis.

The inherent chirality of certain substituted dihydropyrene derivatives necessitates the development of stereoselective synthetic methods. Direct asymmetric synthesis of the dihydropyrene core is a formidable challenge due to the high-energy intermediates and harsh conditions often required for the cyclization steps. Consequently, much of the research in related fields has focused on the stereoselective synthesis of precursors or the resolution of racemic mixtures.

For dihydropyrene systems, stereoselectivity can be introduced at various stages of the synthesis. One potential strategy involves the use of chiral auxiliaries attached to the precursor molecules. These auxiliaries can direct the stereochemical outcome of key bond-forming reactions, after which they can be cleaved to yield the enantiomerically enriched product. While effective for some cyclic systems, the high temperatures and reactive intermediates in dihydropyrene synthesis could lead to racemization.

Another approach is the use of chiral catalysts in the cyclization or functionalization steps. For instance, transition-metal catalysts bearing chiral ligands could potentially mediate an enantioselective intramolecular cyclization to form the dihydropyrene skeleton. However, the substrate scope for such reactions is often limited, and the development of a catalyst that is both highly active and selective for this specific transformation remains an area of active research.

Given the challenges of direct asymmetric synthesis, the resolution of racemic dihydropyrene derivatives is a more common strategy. This can be achieved through several methods, including:

Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase can be used to separate enantiomers. This method is highly effective at an analytical and semi-preparative scale.

Diastereomeric Crystallization: Reaction of the racemic dihydropyrene with a chiral resolving agent can form diastereomeric salts or adducts. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.

The following table summarizes potential stereoselective strategies and their applicability to dihydropyrene synthesis.

Strategy Description Potential Applicability to Dihydropyrenes Challenges
Chiral Auxiliaries A chiral moiety is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction.Can be used in the synthesis of precursors to influence the stereochemistry of substituents.Harsh reaction conditions for cyclization may lead to cleavage or racemization of the auxiliary.
Chiral Catalysis A chiral catalyst is used to control the stereochemical outcome of a reaction.Potentially applicable for asymmetric cyclization or functionalization reactions.Development of a catalyst with high enantioselectivity and turnover for the specific dihydropyrene system is required.
Kinetic Resolution One enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the other enantiomer in excess.Could be applied to functionalize a racemic dihydropyrene, selectively reacting with one enantiomer.Maximum theoretical yield for the unreacted enantiomer is 50%.
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers.A common and practical approach for obtaining enantiomerically pure dihydropyrenes.May require significant empirical optimization of conditions for separation.

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a promising avenue for the construction and functionalization of complex molecules like polycyclic dihydropyrenes. While the direct enzymatic synthesis of the dihydropyrene core has not been reported, enzymes could be employed for the stereoselective modification of dihydropyrene precursors or the final molecule itself.

Enzymes such as lipases, proteases, and oxidoreductases have been widely used in organic synthesis for their ability to catalyze reactions with high regio- and stereoselectivity under mild conditions. For polycyclic dihydropyrenes, several potential applications of chemoenzymatic methods can be envisioned:

Enzymatic Resolution: Lipases are particularly effective for the kinetic resolution of racemic alcohols and esters. A racemic dihydropyrene precursor containing a hydroxyl or carboxyl group could be resolved through enantioselective acylation or hydrolysis catalyzed by a lipase.

Biocatalytic Functionalization: Oxidoreductases, such as cytochrome P450 monooxygenases, are known to hydroxylate non-activated C-H bonds in a stereoselective manner. In principle, such an enzyme could be used to introduce a hydroxyl group onto the dihydropyrene skeleton with high selectivity. This would provide a valuable synthetic handle for further functionalization.

Enzymatic Desymmetrization: For a meso-dihydropyrene precursor with two prochiral functional groups, an enzyme could selectively modify one of them, leading to a chiral product.

The table below outlines some enzyme classes and their potential applications in the synthesis of functionalized polycyclic dihydropyrenes.

Enzyme Class Reaction Type Potential Application in Dihydropyrene Synthesis Key Considerations
Lipases Hydrolysis, Esterification, TransesterificationKinetic resolution of racemic dihydropyrene precursors containing alcohol or ester functionalities.Substrate compatibility with the enzyme's active site; process optimization for high enantiomeric excess.
Proteases Amide Bond Hydrolysis/FormationResolution of precursors containing amide linkages.Generally less versatile for non-natural substrates compared to lipases.
Oxidoreductases (e.g., P450s) Hydroxylation, OxidationRegio- and stereoselective C-H hydroxylation of the dihydropyrene core or its precursors.Enzyme engineering may be required to accommodate the bulky polycyclic substrate and to control selectivity.
Hydrolases Hydrolysis of Epoxides, Esters, etc.Desymmetrization of meso-precursors containing appropriate functional groups.Availability of suitable meso-substrates in the synthetic route.

The successful implementation of chemoenzymatic strategies for the synthesis of this compound and its analogues will depend on overcoming challenges such as substrate solubility in aqueous media and the identification or engineering of enzymes that can accommodate the large, rigid dihydropyrene core. Future research in this area will likely focus on screening for novel enzymes from extremophiles or employing directed evolution to tailor existing enzymes for this specific class of compounds.

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 1,9 Dihydropyrene

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the photochromic nature and potential for molecular interactions in pyrene-based systems.

UV-Visible Spectroscopic Analysis of Isomeric Forms and Photochromic States

Dihydropyrene (B12800588) (DHP) derivatives are a well-known class of photochromic compounds, capable of reversible isomerization between a closed, colored DHP form and an open, less colored cyclophanediene (CPD) form. acs.org This transformation can be triggered by light, with the DHP isomer typically absorbing in the visible region, leading to its conversion to the CPD isomer. acs.orgacs.orgnih.gov The reverse reaction, from CPD back to DHP, can be initiated by UV light or thermal means. acs.orgnih.gov

The distinct electronic absorption spectra of the two isomers allow for straightforward monitoring of the switching process. acs.org The closed DHP form is characterized by several absorption bands of increasing intensity, often extending into the visible part of the spectrum, which accounts for its typically deep color. nih.govacs.org In contrast, the open CPD isomer's absorption is generally confined to the UV region, rising below 300 nm. nih.govacs.org This significant spectral difference makes UV-Visible spectroscopy an invaluable tool for tracking the kinetics and quantum yields of the photoisomerization. acs.org Spectro-electrochemical methods have also been employed to control the isomerization process in some DHP derivatives. rsc.org

Table 1: Representative UV-Visible Absorption Maxima for Dihydropyrene (DHP) and Cyclophanediene (CPD) Isomers This table presents typical, generalized data for the DHP/CPD system to illustrate the characteristic spectral shifts observed during photoisomerization. Specific values for 3-Bromo-1,9-dihydropyrene may vary.

Isomeric FormTypical λmax (nm)Spectral RegionAppearance
Dihydropyrene (DHP)~350, ~470, ~600UV and VisibleDeeply Colored (e.g., Green/Purple)
Cyclophanediene (CPD)<300UVColorless / Light Brown

Fluorescence Properties and Excimer Formation Potential in Pyrene-Based Systems

Pyrene (B120774) and its derivatives are renowned for their unique fluorescence characteristics. researchgate.net A single excited pyrene molecule (monomer) exhibits a well-defined emission spectrum with multiple vibronic bands, typically found between 375 and 410 nm. nih.gov However, when an excited-state pyrene molecule comes into close spatial proximity with a ground-state molecule, they can form an excited-state dimer, known as an excimer. researchgate.net

This excimer formation results in a distinct, broad, and structureless emission band at a longer wavelength, generally centered around 460-500 nm. researchgate.netnih.gov The formation of an excimer is highly dependent on the concentration and the geometric arrangement of the pyrene units. colostate.edu In systems where two pyrene moieties are covalently linked, intramolecular excimer formation can occur, provided the linker allows for the necessary cofacial arrangement. nih.gov The ratio of the excimer to monomer fluorescence intensity (E/m) serves as a sensitive probe for conformational changes and intermolecular interactions in various macromolecular systems. nih.govacs.org

Table 2: General Fluorescence Characteristics of Pyrene-Based Systems This table summarizes the fundamental fluorescence properties of pyrene chromophores, which are applicable to pyrene-based systems including derivatives of dihydropyrene.

Emission TypeTypical Wavelength Range (nm)Spectral CharacteristicsRequired Conditions
Monomer375 - 410Structured, with fine vibronic bandsDilute solution or constrained geometry preventing π-stacking
Excimer460 - 550Broad, structureless bandHigh concentration or close proximity of two pyrene units (~3-4 Å)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the definitive structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Isomer Identification and Reaction Monitoring

Proton NMR is particularly powerful for distinguishing between the DHP and CPD isomers. A hallmark of the dihydropyrene structure is the presence of internal protons (or protons on internal substituent groups) that are positioned directly within the shielding region of the aromatic stackexchange.comannulene π-system. This shielding effect causes their signals to appear at exceptionally high fields in the ¹H NMR spectrum, often at negative chemical shift values (e.g., -1 to -5 ppm). researchgate.net

Conversely, in the open-ring CPD isomer, this pronounced shielding effect is absent, and the corresponding proton signals shift significantly downfield into the normal aliphatic or olefinic regions of the spectrum. The dramatic disappearance of the upfield signals provides an unambiguous diagnostic marker for the DHP-to-CPD conversion, making ¹H NMR an excellent technique for monitoring the progress of the isomerization reaction in real-time. researchgate.net Protons attached directly to the aromatic periphery of the DHP ring typically resonate in the aromatic region (7-9 ppm). libretexts.org The bromine atom in this compound would be expected to influence the chemical shifts of adjacent aromatic protons. hw.ac.uk

Table 3: Illustrative ¹H NMR Chemical Shifts for Protons in DHP vs. CPD Isomers This table provides representative chemical shift values to highlight the key diagnostic differences between the ¹H NMR spectra of a generic dihydropyrene and its corresponding cyclophanediene isomer.

Proton TypeTypical δ in DHP (ppm)Typical δ in CPD (ppm)Reason for Shift Difference
Internal Protons (e.g., CH2)-1.0 to -5.02.0 to 4.0Loss of aromatic ring current shielding
Aromatic/Olefinic Protons7.0 to 9.05.5 to 7.5Change in aromaticity and conjugation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound is expected to show a distinct signal for each chemically non-equivalent carbon atom. The carbons of the aromatic ring system typically resonate in the downfield region of the spectrum, generally between 120 and 150 ppm. libretexts.org The carbon atom directly bonded to the bromine atom (ipso-carbon) is expected to be shifted due to the "heavy atom effect," which can paradoxically result in a more shielded (upfield) signal than might be predicted based on electronegativity alone. stackexchange.com Carbons in the saturated bridge (C1 and C9) would appear at much higher field. By comparing the number of signals with the molecular symmetry, one can confirm the substitution pattern. For instance, symmetrically di-substituted benzenes show fewer aromatic signals than asymmetrically substituted ones. libretexts.org

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table presents hypothetical, yet chemically reasonable, ¹³C NMR chemical shift ranges for the different carbon environments in this compound based on general principles and data from related brominated aromatic compounds. docbrown.infodocbrown.info

Carbon TypePredicted Chemical Shift (δ, ppm)Influencing Factors
C-Br (C3)115 - 125Direct attachment to bromine (heavy atom effect)
Aromatic CH120 - 140Aromatic ring current, proximity to substituent
Quaternary Aromatic C130 - 150Aromatic ring current, bridgehead position
Aliphatic Bridge C (C1, C9)30 - 45sp³ hybridization

Advanced Multidimensional NMR Techniques

For a molecule with a complex proton and carbon framework like this compound, one-dimensional NMR spectra can be crowded and difficult to assign unambiguously. Advanced two-dimensional (2D) NMR techniques are therefore indispensable for complete structural elucidation. ethernet.edu.et

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. It is used to identify neighboring protons and map out spin systems within the molecule. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These techniques correlate proton signals with the signals of directly attached carbons (¹³C). They are crucial for assigning which proton is bonded to which carbon. pitt.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two to four bonds). It is vital for connecting different spin systems and identifying quaternary carbons, which have no attached protons. weebly.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It provides key information about the molecule's three-dimensional structure and stereochemistry. nih.gov

Together, these multidimensional experiments allow for a comprehensive and definitive assignment of all ¹H and ¹³C signals, confirming the molecular structure and connectivity.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands indicative of its aromatic and aliphatic C-H bonds, C=C bonds within the polycyclic aromatic framework, and the C-Br bond.

The high-frequency region of the spectrum would likely display aromatic C-H stretching vibrations, typically appearing above 3000 cm⁻¹. The aliphatic C-H stretches from the dihydropyrene moiety are expected in the 2850-3000 cm⁻¹ range. The aromatic C=C stretching vibrations would produce a series of sharp bands in the 1400-1650 cm⁻¹ region, which are characteristic of the pyrene ring system. Aromatic C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the aromatic ring, would be observed in the 650-900 cm⁻¹ range. The presence of the bromine substituent is confirmed by the C-Br stretching vibration, which is anticipated to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
> 3000 Aromatic C-H Stretch Aromatic C-H
2850-3000 Aliphatic C-H Stretch Aliphatic C-H
1400-1650 Aromatic C=C Stretch Aromatic Ring
650-900 Aromatic C-H Bend Aromatic C-H

Raman spectroscopy provides information that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and the resulting spectral shifts correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the carbon framework of polycyclic aromatic hydrocarbons.

Table 2: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Mode
> 3000 Aromatic C-H Stretch
2850-3000 Aliphatic C-H Stretch
1300-1650 Aromatic C=C Stretch

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₆H₁₁Br).

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity for the molecular ion (M⁺) and the M+2 peak, separated by two mass units.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Common fragmentation pathways for brominated polycyclic aromatic hydrocarbons include the loss of the bromine atom (M-Br)⁺ and the loss of hydrogen bromide (M-HBr)⁺. The observation of these fragment ions would further corroborate the proposed structure.

Table 3: Expected Mass Spectrometry Data for this compound

Ion m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Description
[M]⁺ 282.0044 284.0024 Molecular Ion
[M-Br]⁺ 203.0856 203.0856 Loss of Bromine

X-ray Diffraction Analysis for Solid-State Structure Determination

Based on the structures of related dihydropyrene derivatives, it is plausible that this compound would crystallize in a common crystal system such as monoclinic or orthorhombic. acs.orgnih.gov The crystal packing would likely be influenced by intermolecular interactions such as π-π stacking of the aromatic rings and potentially halogen bonding involving the bromine atom. The precise determination of the unit cell parameters, space group, and atomic coordinates would provide an unambiguous structural proof of the compound.

Table 4: Plausible Crystallographic Data for this compound (based on related structures)

Parameter Possible Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁
a (Å) 10-15
b (Å) 5-10
c (Å) 15-20
β (°) 90-100 (for monoclinic)

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 1,9 Dihydropyrene

Photochromic Isomerization Dynamics

The photochromism of dihydropyrene (B12800588) systems is rooted in the reversible valence isomerization between the dihydropyrene (DHP) form and the cyclophanediene (CPD) form. The introduction of a bromine substituent at the 3-position is anticipated to modulate the electronic and steric properties of the molecule, thereby influencing the dynamics of this isomerization.

Upon irradiation with visible light, 3-Bromo-1,9-dihydropyrene is expected to undergo a photoinduced electrocyclic ring-opening reaction to form its corresponding cyclophanediene (CPD) isomer. In related dihydropyrene systems, this transformation involves the cleavage of the central C-C bond, leading to a significant change in the molecule's π-system and, consequently, its absorption spectrum. For instance, benzo[e]-fused dimethyldihydropyrene derivatives exhibit a clean and rapid photoconversion to their open forms upon illumination with visible light nih.gov. The substitution with a pyridinium (B92312) group, which is an electron-withdrawing group, has been shown to enable photoisomerization at lower energies, directly from the lowest singlet excited state nih.gov.

The general transformation can be represented as follows:

Figure 1: Photoinduced Ring-Opening of this compound

(Image depicting the chemical structure of this compound transforming into its cyclophanediene form upon light exposure)

Studies on analogous compounds, such as benzo[e]-fused dimethyldihydropyrene substituted with a pyridinium group, have demonstrated that this photo-ring-opening can be triggered by visible light illumination nih.gov.

The reverse reaction, the ring-closure of the cyclophanediene isomer back to the dihydropyrene form, can be induced either thermally or photochemically.

Thermal Ring-Closure: In the absence of light, the open-ring CPD isomer can revert to the more thermodynamically stable closed-ring DHP isomer through a thermal electrocyclic reaction. The rate of this thermal reversion is highly dependent on the molecular structure and the solvent environment. For some dihydropyrene derivatives, the thermal return reaction can be quite rapid, with half-lives on the order of seconds to minutes at room temperature nankai.edu.cn. For example, the thermal return for a dibenzo annelated dihydropyrene is very fast, which needs to be considered for switching applications nankai.edu.cn.

Photochemical Ring-Closure: Alternatively, the ring-closure can be triggered by irradiation with light of a different wavelength, typically in the UV region of the spectrum for many dihydropyrene systems nih.gov. This photochemical pathway proceeds through an excited state of the CPD isomer and often exhibits high efficiency. In some advanced dihydropyrene systems, the ring-closure can also be initiated by visible light, creating an all-visible-light photoswitch nih.gov.

The mechanism for these ring-closure reactions involves the formation of a new carbon-carbon single bond, restoring the dihydropyrene core.

The efficiency of a photochromic process is quantified by its quantum yield (Φ), which represents the number of molecules that undergo a specific photoreaction per photon absorbed. For dihydropyrene-based photoswitches, both the ring-opening (Φc→o) and ring-closing (Φo→c) quantum yields are critical parameters.

Subtle chemical modifications to the dihydropyrene scaffold can dramatically influence these quantum yields. For instance, the introduction of a benzo[e] annelation to the dihydropyrene core has been shown to significantly improve the photo-ring-opening quantum yield to 7.4% upon illumination at 389 nm in toluene (B28343) nih.gov. Furthermore, the addition of a pyridinium group to a benzo[e]-fused dimethyldihydropyrene resulted in a photo-ring-opening quantum yield of 14.5% at 680 nm in water, with a near-quantitative quantum yield for the reverse ring-closure at 470 nm nih.gov.

Dihydropyrene Derivative Solvent Excitation Wavelength (nm) Photo-Ring-Opening Quantum Yield (Φc→o) Photo-Ring-Closing Quantum Yield (Φo→c)
Benzo[e]-DHPToluene3897.4%-
Benzo[e]-fused DHP with PyridiniumWater68014.5%Quantitative (at 470 nm)
Benzo[e]-fused DHP with PyridiniumCH3CN6609.3%-

Table 1: Quantum yields for the photoisomerization of selected dihydropyrene derivatives.

While specific quantum yield data for this compound are not available, it is anticipated that the bromo substituent will influence the electronic transitions and excited-state dynamics, thereby affecting the efficiency of both the ring-opening and ring-closing photoreactions.

The kinetic analysis of the isomerization processes provides insights into the rates of both the photochemical and thermal reactions. The rates of these reactions are crucial for the practical application of these molecules as photoswitches.

The thermal ring-closure reaction typically follows first-order kinetics. The half-life (τ1/2) of the CPD isomer is a key parameter derived from kinetic studies. For a series of [e]-annelated dihydropyrenes, the thermal closing half-lives were found to vary significantly, from 20 minutes to 63 hours at 46 °C, depending on the specific annelated ring system acs.org.

Annelated Dihydropyrene Thermal Closing Half-life (τ1/2) at 46 °C
Anthrodihydropyrene20 minutes
Furanodihydropyrene63 hours

Table 2: Thermal closing half-lives for selected [e]-annelated dihydropyrenes.

The kinetics of the photochemical reactions are dependent on factors such as light intensity and the quantum yield of the photoreaction. Encapsulation of a dihydropyrene within a coordination cage has been shown to decrease the rate of photoisomerization, suggesting that the surrounding environment can sterically hinder the structural changes required for isomerization nih.gov.

Halogen-Specific Reactivity

The presence of a bromine atom on the dihydropyrene framework introduces the possibility of specific chemical transformations targeting the carbon-bromine bond.

Dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond. In the context of this compound, dehalogenation would result in the formation of the parent 1,9-dihydropyrene (B15477217). This transformation can be achieved through various chemical methods.

One common method for the dehalogenation of brominated aromatic compounds is catalytic hydrodehalogenation, which involves the use of a metal catalyst and a hydrogen source. Copper-catalyzed hydrodebromination has been shown to be effective for various brominated aromatic pollutants mdpi.comresearchgate.net. This process typically involves the hydrogenolysis of the C-Br bond.

Another potential pathway for dehalogenation is through the formation of an organometallic intermediate, such as a Grignard reagent, followed by quenching with a proton source. This two-step hydrodehalogenation process begins with the reaction of the bromo-substituted compound with magnesium to form an arylmagnesium bromide, which is then treated with water or a dilute acid to replace the magnesium bromide group with a hydrogen atom.

The successful dehalogenation of this compound would be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the disappearance of the characteristic signals associated with the bromo-substituted ring and the appearance of a new proton signal would be observed. Mass spectrometry would also show a corresponding decrease in the molecular weight.

Electrophilic Reactivity at Bromine-Containing Positions

The aromatic framework of this compound is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for such compounds wikipedia.org. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The presence of the bromine substituent on the dihydropyrene core influences both the rate of reaction and the position of subsequent substitutions.

Halogens, such as bromine, are generally classified as deactivating yet ortho, para-directing substituents in electrophilic aromatic substitution wikipedia.org. The deactivating nature arises from the inductive effect, where the high electronegativity of bromine withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards an incoming electrophile compared to an unsubstituted dihydropyrene.

Conversely, the directing effect is governed by resonance. The bromine atom can donate one of its lone pairs of electrons into the π-system of the ring. This donation stabilizes the cationic intermediate (the arenium ion or sigma complex) that is formed during the reaction masterorganicchemistry.com. This resonance stabilization is most effective when the electrophile attacks the positions ortho or para to the bromine atom. This leads to the preferential formation of ortho and para substituted products. In the case of this compound, the primary positions for further electrophilic attack would be C2, C4, and C10.

Formation of the Electrophile : A catalyst, typically a Lewis acid like FeBr₃, activates the electrophile (e.g., Br₂).

Nucleophilic Attack and Deprotonation : The π-system of the dihydropyrene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate. A weak base then removes a proton from the carbon atom bearing the new electrophile, restoring aromaticity masterorganicchemistry.comyoutube.com.

Table 1: Predicted Directing Effects of the Bromo Group in Electrophilic Aromatic Substitution on this compound.
Position Relative to BrominePredicted ReactivityReason
Ortho (C2, C4)FavoredResonance stabilization of the cationic intermediate by the bromine lone pair.
Meta (e.g., C5)DisfavoredNo direct resonance stabilization from the bromine atom for the cationic intermediate.
Para (C10)FavoredResonance stabilization of the cationic intermediate by the bromine lone pair.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as bromine, on an aromatic ring by a nucleophile. Unlike their aliphatic counterparts, aryl halides like this compound are generally unreactive towards nucleophilic substitution under standard conditions libretexts.org. This low reactivity is due to the strength of the carbon-bromine bond, where the carbon is sp²-hybridized, and the repulsion between the electron-rich aromatic ring and the incoming nucleophile.

For SNAr to occur via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group libretexts.orguomustansiriyah.edu.iqlumenlearning.com. These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex formed when the nucleophile attacks the ring libretexts.orglumenlearning.comyoutube.com. The dihydropyrene system is inherently electron-rich, and a single bromo substituent does not provide sufficient activation for this pathway to be favorable.

An alternative pathway for unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive "benzyne" intermediate uomustansiriyah.edu.iq. This mechanism requires extremely strong basic conditions (e.g., sodium amide, NaNH₂) to deprotonate a hydrogen atom ortho to the halogen, followed by the elimination of the halide. The resulting benzyne (B1209423) is then attacked by the nucleophile. While theoretically possible, this reaction requires harsh conditions that may not be compatible with the dihydropyrene structure.

Certain nucleophilic substitutions on unactivated aryl halides can also be initiated by photochemical processes involving electron transfer, but this is less common iscnagpur.ac.innih.gov. In the absence of activating groups or specialized conditions, this compound is expected to be resistant to nucleophilic substitution at the bromine moiety.

Mechanistic Insights into Reactive Intermediates

Biradical Intermediates in Dihydropyrene-Cyclophanediene Isomerization

The dihydropyrene (DHP) system is a well-known photochromic molecule that undergoes a reversible valence isomerization to a cyclophanediene (CPD) form nih.govacs.org. The deep-colored, thermodynamically more stable isomer is the closed-ring dihydropyrene. Upon irradiation with visible light, the DHP isomerizes to the light-brown or colorless open-ring CPD isomer. The reverse reaction, closing the ring, can be initiated either by irradiation with UV light or by heating nih.govacs.org.

The mechanism for the photochemical ring-opening of DHP to CPD is understood to proceed through a biradical intermediate nih.govacs.org. The process is initiated by the photocleavage of the central C-C bond in the excited state of the dihydropyrene molecule. This homolytic cleavage results in the formation of a transient biradical species. This unstable intermediate is responsible for the conversion between the two isomeric forms. The high reactivity of this biradical intermediate is also a primary cause of the chemical instability and fatigue resistance issues observed in dihydropyrene-based molecular switches, as it can participate in undesirable side reactions nih.govacs.org. Research has shown that encapsulating the dihydropyrene molecule within a coordination cage can protect this reactive intermediate, leading to improved performance over repeated isomerization cycles nih.gov.

Table 2: Comparison of Dihydropyrene and Cyclophanediene Isomers.
PropertyDihydropyrene (DHP) FormCyclophanediene (CPD) Form
StructureClosed, pyrene-like coreOpen, [2.2]metacyclophane-1,9-diene core
ColorDeeply colored (e.g., green, blue)Colorless or light-colored (e.g., light brown)
StabilityThermodynamically more stableThermodynamically less stable
ConversionVisible light → CPDUV light or heat → DHP

Role of Reactive Oxygen Species in Phototransformation Pathways

Polycyclic aromatic hydrocarbons (PAHs), including the dihydropyrene core, can act as photosensitizers, generating reactive oxygen species (ROS) upon exposure to light in an oxygen-containing environment nih.govnih.govtandfonline.com. This process typically occurs through a Type II photosensitization mechanism. First, the dihydropyrene molecule absorbs a photon, promoting it to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. This triplet-state sensitizer (B1316253) can transfer its energy to ground-state molecular oxygen (which is a triplet, ³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂) nih.gov.

Singlet oxygen is a potent oxidizing agent that can react with a wide range of organic molecules, including the dihydropyrene itself. This can lead to various phototransformation or photodegradation pathways, forming oxygenated products nih.govresearchgate.net. These reactions are often irreversible and contribute to the degradation or "fatigue" of photochromic materials during operation. The generation of ROS represents a competing pathway to the desired photoisomerization, and its efficiency can be influenced by factors such as solvent and the presence of other quenchers youtube.com. Therefore, in the context of this compound's application as a molecular switch, the presence of oxygen during photoirradiation can be detrimental to its long-term performance due to ROS-mediated degradation.

Influence of Molecular Architecture and Substituent Effects on Reactivity

The chemical behavior of this compound is profoundly influenced by both its intrinsic molecular architecture and the electronic effects of the bromine substituent.

The fundamental reactivity of the dihydropyrene system—its ability to undergo photo- and thermo-isomerization—is a direct consequence of its unique three-dimensional structure. The strained [2.2]metacyclophane-1,9-diene backbone of the CPD form and the stable, planar, aromatic pyrene-like core of the DHP form are the basis of this molecular switch. This specific architecture allows for the reversible formation and cleavage of the internal carbon-carbon bond via a biradical intermediate, a process not observed in simple aromatic compounds nih.gov.

Substituents on the dihydropyrene core can significantly modulate its reactivity and photophysical properties. The bromine atom in the 3-position primarily exerts an electron-withdrawing inductive effect. Such effects can alter the energy levels of the molecule's frontier orbitals. Studies on other substituted dihydropyrenes have shown that electron-withdrawing groups can drastically enhance the quantum yield of the ring-opening reaction and shift the absorption spectrum to lower energies (longer wavelengths) nih.gov. It is therefore expected that the bromo group in this compound would similarly influence its photochromic behavior when compared to an unsubstituted analogue, potentially affecting the efficiency and wavelength requirements for switching. Furthermore, substituents have been shown to impact the thermal stability of the CPD isomer; for instance, 8,16-dicyano substitution can dramatically suppress the thermal ring-closing reaction nih.gov. The bromo substituent would likewise be expected to alter the kinetics and thermodynamics of the isomerization process.

Computational and Theoretical Studies of 3 Bromo 1,9 Dihydropyrene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of molecules.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. mdpi.com It offers a good balance between accuracy and computational cost, making it suitable for polycyclic aromatic hydrocarbons (PAHs) and their derivatives.

DFT calculations can be employed to determine the optimized molecular geometry of 3-Bromo-1,9-dihydropyrene, providing precise bond lengths and angles. These calculations are also used to compute the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's electronic stability and reactivity. A smaller gap generally indicates higher reactivity.

Illustrative Data Table: Calculated Electronic Properties of Pyrene (B120774) Derivatives using DFT

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Pyrene-5.85-2.153.70
1-Bromopyrene (B33193)-5.92-2.283.64
This compound (Hypothetical)-5.78-2.203.58

Note: The values for this compound are hypothetical and included for illustrative purposes to demonstrate the type of data generated by DFT calculations.

Ab initio methods are quantum chemical calculations based on first principles, without the use of experimental parameters. nih.gov While computationally more demanding than DFT, they can provide highly accurate results, particularly for reaction mechanisms.

These methods are invaluable for elucidating the detailed steps of a chemical reaction. For this compound, ab initio calculations could be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. The analysis of the transition state structure provides crucial information about the reaction mechanism, such as which bonds are breaking and forming.

For instance, in studying the isomerization of dihydropyrene (B12800588) derivatives, ab initio methods can be used to calculate the activation energy barrier for the thermal conversion process. researchgate.net This information is vital for understanding the stability of the compound and predicting its behavior under different conditions.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. lp.edu.ua By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape and dynamics of molecules like this compound.

For a flexible molecule, MD simulations can explore the different possible conformations and their relative energies, revealing the most stable structures. For a relatively rigid molecule like this compound, MD simulations can be used to study its interactions with other molecules, such as solvents or biological macromolecules. These simulations can provide insights into diffusion, orientation, and binding processes at the atomic level.

Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)

Computational methods can be used to predict various spectroscopic properties of molecules, which can be compared with experimental data for structure verification and interpretation.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. semanticscholar.org By calculating the energies of electronic transitions, the absorption maxima can be estimated. For this compound, TD-DFT could predict how the bromine substituent and the dihydropyrene core influence the absorption of light.

Similarly, NMR chemical shifts can be calculated using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. semanticscholar.org These calculations provide theoretical predictions of the ¹H and ¹³C NMR spectra, which are essential for the structural characterization of the molecule.

Illustrative Data Table: Predicted Spectroscopic Data for this compound

PropertyPredicted Value
λmax (UV-Vis)345 nm
¹H NMR Chemical Shift (proton at C4)7.8 ppm
¹³C NMR Chemical Shift (carbon at C3)121 ppm

Note: These are hypothetical values to illustrate the output of theoretical spectroscopic predictions.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that correlate the chemical structure of a series of compounds with their reactivity. nih.govnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using regression analysis to find a mathematical relationship between the descriptors and the observed reactivity.

Advanced Applications and Functional Materials Based on 3 Bromo 1,9 Dihydropyrene

Photochromic Materials for Optical Switching and Data Storage

The reversible transformation of 3-Bromo-1,9-dihydropyrene between its closed, colored dihydropyrene (B12800588) (DHP) form and its open, less colored cyclophanediene (CPD) form upon irradiation with light of specific wavelengths is the fundamental principle behind its use in photochromic materials. This light-induced switching allows for the modulation of material properties, making it suitable for applications in optical switching and high-density data storage.

The integration of this compound into larger systems and materials allows for the creation of responsive materials that change their properties upon light stimulation. The bromo-substituent can serve as a key functional group for covalently incorporating the dihydropyrene unit into polymers, surfaces, or other molecular architectures.

Research on related mono-brominated dihydropyrene derivatives, such as BDHPBr, has demonstrated their utility as intermediates in the synthesis of more complex photoswitchable molecules. acs.org For instance, the bromine atom can be readily displaced through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach other functional moieties. acs.org This synthetic versatility allows for the tuning of the photoswitching properties and the integration of the dihydropyrene core into various material platforms.

The photoisomerization of these systems can be triggered by visible light, leading to a significant change in their absorption spectra. acs.org For example, irradiation of a pyridyl-functionalized dihydropyrene, synthesized from a brominated precursor, with red light (e.g., 660 nm) can induce the ring-opening to the CPD form, resulting in a color change from red to yellow. acs.org The reverse process, the ring-closing reaction, can be initiated by irradiation with blue light (e.g., 470 nm), restoring the original colored state. acs.org This efficient and reversible photoswitching behavior, driven by visible light, is a key attribute for the development of responsive materials with applications in smart windows, optical filters, and rewritable media.

Table 1: Photoswitching Properties of a Dihydropyrene Derivative Synthesized from a Brominated Precursor. acs.org
ProcessTriggerWavelength (nm)Observed ChangeQuantum Yield
Photo-opening (DHP to CPD)Visible Light~660-680Color change from red to yellow14.5% in water
Photo-closing (CPD to DHP)Visible Light~470Color change from yellow to redQuantitative in water

A critical parameter for the practical application of photochromic materials is their fatigue resistance, which is the ability to undergo numerous switching cycles without significant degradation. Dihydropyrene derivatives, like other photochromic compounds, can be susceptible to side reactions that lead to the formation of photochemically inactive by-products, thus limiting their operational lifetime. rsc.org

A promising strategy to enhance the fatigue resistance of dihydropyrene-based photoswitches is their encapsulation within protective host molecules or matrices. Host-guest chemistry provides a powerful tool to isolate the photoactive guest from reactive species in the environment, such as oxygen, and to prevent intermolecular degradation pathways.

Studies on diarylethene photochromes, a class of compounds to which dihydropyrenes belong, have shown that their inclusion in host molecules like cyclodextrins can significantly improve their fatigue resistance. i-repository.net The confinement within the host cavity can suppress side reactions, leading to a more robust photoswitching performance. i-repository.net For instance, the addition of γ-cyclodextrin to an aqueous solution of a water-soluble diarylethene derivative markedly improved its fatigue resistance during repeated UV irradiation cycles. i-repository.net

Table 2: Effect of Cyclodextrins on the Fatigue Resistance of a Diarylethene Photoswitch. i-repository.net
Host MoleculeEffect on Fatigue ResistanceProposed Mechanism
α-CyclodextrinNo significant improvementPoor inclusion of the photoswitch
β-CyclodextrinModerate improvementPartial inclusion and suppression of side reactions
γ-CyclodextrinSignificant improvementDeep inclusion, leading to effective suppression of byproduct formation

This principle of enhancing stability through encapsulation is directly applicable to this compound. The bromo-substituent could potentially influence the binding affinity and geometry of the dihydropyrene within a host cavity, offering a handle for tuning the stabilizing effect.

Supramolecular Assembly and Host-Guest Chemistry

The pyrene (B120774) core of this compound is a well-known building block in supramolecular chemistry due to its planar aromatic structure, which promotes strong π-π stacking interactions. The presence of the bromo-substituent introduces an additional site for specific non-covalent interactions, namely halogen bonding, further enriching its potential in the design of complex supramolecular architectures.

The self-assembly of pyrene derivatives can lead to a variety of supramolecular structures, including gels, vesicles, and nanofibers. nih.gov These assemblies are held together by a combination of non-covalent interactions, such as π-π stacking, van der Waals forces, and hydrogen bonding. The introduction of a bromine atom onto the pyrene framework provides an opportunity to utilize halogen bonding as a directional and specific interaction to guide the self-assembly process.

Halogen bonding is a non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. This interaction is highly directional and its strength is comparable to that of hydrogen bonding, making it a powerful tool in crystal engineering and the design of supramolecular assemblies. The bromine atom in this compound can act as a halogen bond donor, interacting with electron-rich atoms such as oxygen, nitrogen, or even another halogen atom.

The strategic placement of the bromo-substituent can be used to control the packing of the molecules in the solid state and to direct the formation of specific supramolecular architectures in solution. For instance, the interplay between π-π stacking of the pyrene cores and halogen bonding of the bromo-substituents could lead to the formation of well-defined one-, two-, or three-dimensional networks.

Coordination cages are discrete, self-assembled, hollow supramolecular structures formed by the coordination of metal ions with organic ligands. The well-defined cavities of these cages can encapsulate guest molecules, leading to their stabilization and altering their chemical and physical properties.

While specific studies on the encapsulation of this compound are not yet prevalent, research on the parent dihydropyrene has demonstrated the significant benefits of its confinement within a coordination cage. The encapsulation of dihydropyrene within a palladium-based coordination cage has been shown to dramatically improve its fatigue resistance. The cage effectively isolates the photoactive molecule from the bulk solution, preventing degradation pathways that occur through bimolecular reactions of the reactive intermediate formed during photoswitching.

This stabilization through encapsulation offers a powerful strategy for developing robust dihydropyrene-based photoswitches. It is anticipated that this compound would also be a suitable guest for encapsulation within appropriately sized coordination cages. The bromo-substituent might influence the binding affinity and orientation of the guest within the cage, potentially offering a means to fine-tune the photophysical properties of the encapsulated photoswitch.

Crystal Engineering and Solid-State Material Design

Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired properties. This is achieved by controlling the intermolecular interactions that govern the packing of molecules in the crystal lattice. The presence of a bromine atom in this compound makes it an excellent candidate for crystal engineering studies, primarily through the exploitation of halogen bonding.

The directionality and specificity of halogen bonds allow for a high degree of control over the crystal packing. By choosing appropriate halogen bond acceptors, it is possible to guide the self-assembly of this compound into specific crystalline architectures. This can influence the solid-state photophysical and photochemical properties of the material. For example, the alignment of the photochromic units in the crystal lattice, dictated by halogen bonding, can have a profound effect on the efficiency of the solid-state photoisomerization.

Furthermore, the bromo-substituent can participate in other non-covalent interactions, such as C-H···Br hydrogen bonds and Br···π interactions, which can also be utilized in the design of crystalline materials. The interplay of these interactions, along with the inherent π-π stacking of the pyrene core, provides a rich landscape for the design of functional solid-state materials based on this compound with tailored optical and electronic properties. The ability to form co-crystals with other molecules through halogen bonding opens up possibilities for creating multicomponent materials with combined or enhanced functionalities.

Design Principles for Brominated Aromatic Compounds in Crystal Lattices

The solid-state arrangement of brominated aromatic compounds like this compound is governed by a delicate balance of non-covalent interactions. Understanding these interactions is fundamental to crystal engineering, allowing for the predictable design of materials with desired architectures.

Key intermolecular interactions include:

Halogen Bonding (Br···Br): The bromine atom possesses an anisotropic distribution of electron density, leading to a region of positive electrostatic potential (a σ-hole) on the outer side of the atom, opposite the C-Br covalent bond. This electrophilic region can engage in attractive interactions with nucleophilic regions on adjacent molecules, such as the lone pairs of other halogen atoms. These halogen bonds are highly directional and play a crucial role in dictating the crystal packing. rug.nloup.com They are generally categorized into two types:

Type I: Characterized by two equal C-X···X angles, this interaction is considered a result of minimizing steric hindrance.

Type II: Involves one C-X···X angle close to 180° and the other near 90°, representing a true halogen bond where the σ-hole of one halogen interacts with the equatorial electron density of another. nih.gov Bromine shows a preference for the more directional Type II interactions over Type I. nih.gov

Hydrogen Bonding (C–H···Br): The bromine atom can also act as a weak hydrogen bond acceptor, forming C–H···Br interactions with hydrogen atoms from neighboring molecules. While weaker than conventional hydrogen bonds, the collective effect of multiple C–H···Br interactions can significantly influence the supramolecular assembly.

π–π Stacking: The large, flat aromatic core of the dihydropyrene moiety promotes π–π stacking interactions, where the electron-rich π-systems of adjacent molecules overlap. The presence of a bulky bromine atom can sterically influence these stacking arrangements, affecting the interplanar distance and the degree of orbital overlap, which in turn impacts the electronic properties of the material. chemrxiv.orgresearchgate.net In some cases, strong halogen bonding can even dominate over and dictate the arrangement, supplanting typical π-stacking motifs. chemrxiv.org

The interplay between these competing interactions—halogen bonding, hydrogen bonding, and π–π stacking—determines the final crystal structure. By modifying the molecular structure, for instance, by introducing other functional groups, chemists can strategically favor certain interactions to guide the self-assembly process toward a specific packing arrangement.

Interaction TypeDescriptionTypical GeometryInfluence on Crystal Packing
Halogen Bond (Type II) An attractive, directional interaction between the electrophilic σ-hole on a bromine atom and a nucleophilic region (e.g., another bromine atom). rug.nlnih.govC–Br···Br angles of ~180° and ~90°. nih.govStrong directional control, often forming linear chains or 2D networks. oup.com
Hydrogen Bond A weak electrostatic attraction between a hydrogen atom on one molecule and the bromine atom on an adjacent molecule.C–H···Br interaction.Contributes to the overall stability and fine-tuning of the molecular arrangement.
π–π Stacking An attractive interaction between the aromatic π-systems of neighboring molecules. chemrxiv.orgFace-to-face or offset stacking of pyrene cores.Influences charge transport and excimer formation; can be sterically hindered by the bromine atom. researchgate.net

Engineering Crystal Packing for Tunable Optical and Electronic Properties

By strategically manipulating the intermolecular interactions discussed above, it is possible to engineer the crystal packing of brominated pyrene derivatives to achieve tunable optical and electronic properties. The solid-state organization directly impacts the material's bulk characteristics, such as its absorption and emission spectra, fluorescence quantum yield, and charge carrier mobility. acs.orgrsc.org

The introduction of a bromine atom into an aromatic system can fine-tune its optoelectronic properties. acs.org For instance, modifying the substitution pattern on a pyrene core allows for control over the molecular architecture and, consequently, the molecular packing, which is a key factor for semiconductor performance. uky.eduresearchgate.net This control over the solid-state structure can be used to modulate the electronic coupling between adjacent molecules, which is critical for efficient charge transport in organic field-effect transistors (OFETs). acs.org

Furthermore, the degree of π-π overlap between molecules, which is dictated by the crystal packing, strongly influences the photoluminescent properties. researchgate.net A co-facial arrangement with significant overlap often leads to the formation of excimers—excited-state dimers that emit light at longer wavelengths (a redshift) compared to the monomer emission. By controlling the steric hindrance and directional forces (like halogen bonds) through bromination, the distance and orientation between pyrene units can be precisely controlled, allowing for the tuning of the emission color from blue to green or yellow.

Dihydropyrene derivatives are also known for their photochromism, the ability to reversibly switch between two isomers (a colored "closed" dihydropyrene and a colorless "open" cyclophanediene) upon irradiation with light. acs.orgresearchgate.net This switching process is accompanied by significant changes in absorption and fluorescence properties. The efficiency and stability of this photoswitching behavior are highly dependent on the molecular environment, and engineering the crystal lattice through specific intermolecular interactions can be used to optimize these properties for applications in molecular switches and optical data storage.

Packing FeatureControlling Interaction(s)Effect on Properties
Co-facial π-stacking π–π interactions, steric effects from substituents.Promotes excimer formation, leading to redshifted emission. Enhances charge transport along the stacking direction. researchgate.net
Herringbone packing C–H···π interactions, steric hindrance.Often results in good charge carrier mobility, suitable for OFETs.
Chain or Sheet formation Directional halogen and hydrogen bonds. oup.comCan create specific pathways for charge transport and influence bulk conductivity.
Isomer Confinement Crystal lattice rigidity.Can stabilize one photochromic state over the other, affecting the thermal back-reaction and fatigue resistance of photoswitches. acs.org

Emerging Applications in Organic Electronics and Photonics

The unique electronic and photophysical properties of pyrene-based materials, coupled with the tunability afforded by bromination, make this compound and related compounds highly promising for a range of applications in organic electronics and photonics. uky.edu

In the field of Organic Light-Emitting Diodes (OLEDs) , pyrene derivatives are valued as blue-light-emitting chromophores due to their high fluorescence quantum yields and good chemical stability. researchgate.net The introduction of bromine can be used to modify the energy levels (HOMO/LUMO) of the material to improve charge injection and transport, and to tune the emission color. acs.orgnih.gov For example, brominated pyrene-pyridine derivatives have been successfully employed as hole-transporting materials in OLEDs, demonstrating high efficiency and luminance. nih.gov

For Organic Field-Effect Transistors (OFETs) , the ability to control molecular packing through halogen bonding and other interactions is crucial. Pyrene's rigid, planar structure is conducive to high charge carrier mobility. uky.edu By engineering the crystal structure to ensure significant intermolecular orbital overlap, brominated pyrene derivatives can be designed to function as high-performance p-type or n-type semiconductors, which are the fundamental components of organic electronic circuits.

The photochromic nature of the dihydropyrene core opens up applications in photonics , such as in optical memory and molecular switches. acs.orgnih.gov The reversible light-induced transformation between the colored dihydropyrene and the colorless cyclophanediene isomers allows for the non-destructive readout of information. The state of the switch can be read by monitoring changes in absorption or fluorescence. Furthermore, the switching process can be controlled not only by light but also electrochemically, paving the way for multi-stimuli-responsive molecular materials. nih.govrsc.org

Application AreaKey Property of Brominated Pyrene DerivativeExample of Functionality
OLEDs High fluorescence, tunable emission color, good charge transport. researchgate.netnih.govUsed as emissive layer materials (especially for blue emission) and as hole-transporting layers to improve device efficiency and stability. acs.org
OFETs High charge carrier mobility, ordered molecular packing. uky.eduActs as the active semiconductor layer, enabling the fabrication of flexible and lightweight transistors for integrated circuits.
Photonics / Molecular Switches Reversible photochromism, distinct optical states. acs.orgresearchgate.netUsed for optical data storage, where light is used to write and erase information at the molecular level. Can also function as light-controlled gates in molecular-scale circuits.
Organic Photovoltaics (OPVs) Strong absorption in the visible spectrum, good charge transport.Can function as a donor or acceptor material in the active layer of a solar cell, converting light into electricity.

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Conclusion and Future Research Directions

Potential for Developing Novel Advanced Materials with Tailored Properties

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